molecular formula C37H44ClN3O6 B600968 Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl CAS No. 210579-71-8

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

Numéro de catalogue B600968
Numéro CAS: 210579-71-8
Poids moléculaire: 662.21
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D, is a compound related to Lercanidipine, a calcium channel blocker used for the management of hypertension . Its chemical name is 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Hydrochloride .


Molecular Structure Analysis

The molecular formula of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl is C37H43N3O6 : HCl . Its molecular weight is 625.8 : 36.5 . The structure includes a dihydropyridine ring, which is common in calcium channel blockers .

Applications De Recherche Scientifique

Analytical Method Development and Validation

Lercanidipine Ethyl Impurity is utilized in the development and validation of analytical methods. It serves as a reference standard for the identification and quantification of impurities in Lercanidipine drug substances and formulations . This is crucial for ensuring the safety and efficacy of the drug.

Stability Studies

Lercanidipine Ethyl Impurity is used in stability studies to determine the degradation products of Lercanidipine hydrochloride. This ensures the drug’s stability over time and under various environmental conditions .

Solubility and Bioavailability Enhancement

Research has been conducted to improve the solubility and bioavailability of Lercanidipine using solid dispersions. This could potentially manage the early morning surge in blood pressure more effectively .

Nephroprotective Research

Studies suggest that Lercanidipine has nephroprotective potential. The impurity can be used to explore this aspect further, particularly its effect on renal calcium channels .

Hypertension and Angina Pectoris Treatment Optimization

The impurity plays a role in optimizing the treatment of hypertension and angina pectoris by aiding in the formulation of more effective drug delivery systems .

Drug Solubilization Technology

It is involved in the development of drug solubilization technology, which is critical for drugs with low water solubility, thereby improving their oral bioavailability .

Cost-Effective Manufacturing Processes

The impurity can be used to develop cost-effective manufacturing processes for Lercanidipine, ensuring that the production is not only efficient but also economical .

Mécanisme D'action

Target of Action

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D , is a derivative of Lercanidipine, a calcium channel blocker. The primary targets of this compound are the calcium channels in the body.

Mode of Action

The compound interacts with its targets by blocking the calcium channels. This action prevents the influx of calcium ions into the cells, leading to the relaxation of smooth muscle cells in the blood vessels .

Result of Action

The primary result of the compound’s action is the reduction of blood pressure. By causing the relaxation and dilation of blood vessels, the compound can effectively lower blood pressure and alleviate symptoms associated with hypertension .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Lercanidipine", "Ethyl 3-oxobutanoate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Lercanidipine is reacted with ethyl 3-oxobutanoate in the presence of sodium hydroxide and methanol to form Lercanidipine Ethyl Ester.", "Step 2: Lercanidipine Ethyl Ester is then hydrolyzed with hydrochloric acid to form Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4).", "Step 3: The resulting impurity is then treated with hydrochloric acid to form Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl." ] }

Numéro CAS

210579-71-8

Formule moléculaire

C37H44ClN3O6

Poids moléculaire

662.21

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

5-Ethyl-demethyl Lercanidipine Hydrochloride;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.